N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c1-10-7-11(2)20-17(19-10)23-18-22-13(9-27-18)16(24)21-12-3-4-14-15(8-12)26-6-5-25-14/h3-4,7-9H,5-6H2,1-2H3,(H,21,24)(H,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGRBOTUXJXXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)NC3=CC4=C(C=C3)OCCO4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the realms of enzyme inhibition and anticancer properties. This article synthesizes findings from various studies to provide an overview of the compound's biological activities, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with thiazole and pyrimidine moieties. The resulting compounds are characterized using techniques such as IR spectroscopy and NMR analysis to confirm their structures and purity .
Enzyme Inhibition
One of the primary areas of research surrounding this compound is its inhibition of specific enzymes:
- α-Glucosidase Inhibition : Studies have shown that derivatives of the compound exhibit significant inhibitory activity against yeast α-glucosidase, which is crucial for managing Type 2 diabetes mellitus (T2DM). For instance, certain synthesized derivatives demonstrated IC50 values in the range of 10–30 µM, indicating moderate potency .
- Acetylcholinesterase (AChE) Inhibition : While the compound showed weaker activity against AChE, it still presents potential implications for treating Alzheimer's disease. The inhibition data suggest a selective targeting mechanism that could be beneficial for therapeutic applications .
Anticancer Activity
The anticancer properties of this compound have been explored in various cancer cell lines:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer and HCT116 for colon cancer) revealed that the compound exhibits cytotoxic effects with IC50 values ranging from 5 to 15 µM. These results indicate a promising avenue for further development as an anticancer agent .
Research has indicated that the biological activity of this compound may involve several mechanisms:
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to specific active sites on target proteins involved in cell proliferation and apoptosis. This binding may disrupt normal cellular functions leading to increased apoptosis in cancer cells .
- Inhibition of Kinases : Similar thiazole derivatives have been shown to inhibit various kinases associated with cancer progression. The structural features of this compound may allow it to act as a selective inhibitor for certain kinases involved in tumor growth .
Case Study 1: Diabetes Management
A study evaluated the impact of a related thiazole derivative on glucose metabolism in diabetic rats. The results indicated a significant reduction in blood glucose levels post-treatment compared to controls. This suggests potential applications in managing diabetes through α-glucosidase inhibition .
Case Study 2: Cancer Treatment
In another study involving MCF-7 breast cancer cells treated with this compound, researchers observed a marked decrease in cell viability and an increase in apoptotic markers after 24 hours. Flow cytometry analysis confirmed that the compound induces apoptosis without affecting normal cell lines significantly .
Scientific Research Applications
Enzyme Inhibition
Recent studies have indicated that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxamide exhibits significant enzyme inhibitory properties. It has been tested against:
- Alpha-glucosidase : This enzyme is critical in carbohydrate metabolism and its inhibition can be beneficial in managing Type 2 diabetes mellitus (T2DM).
- Acetylcholinesterase : Inhibition of this enzyme is relevant for Alzheimer's disease therapy as it helps increase acetylcholine levels in the brain .
Anticancer Properties
The compound has also shown promise in anticancer research. Its ability to interfere with cellular pathways involved in cancer proliferation makes it a candidate for further investigation in oncology . Specific studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cell lines.
Diabetes Management
Due to its alpha-glucosidase inhibitory activity, this compound could be developed into a therapeutic agent for T2DM management by delaying carbohydrate absorption and reducing postprandial blood glucose levels.
Neurodegenerative Diseases
The inhibition of acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. Enhancing acetylcholine availability may improve cognitive function in affected individuals .
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety in this compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:
Reaction:
Conditions:
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Acidic hydrolysis (6 M HCl, reflux, 12 hours)
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Basic hydrolysis (NaOH, aqueous ethanol, 80°C)
Key Observations:
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The reaction proceeds via nucleophilic attack on the carbonyl carbon, leading to cleavage of the amide bond .
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Similar hydrolysis pathways are documented for benzodioxin-linked acetamides .
Nucleophilic Substitution at the Pyrimidinylamino Group
The amino group attached to the 4,6-dimethylpyrimidine ring can participate in nucleophilic substitution or condensation reactions.
Example Reaction with Alkyl Halides:
Conditions:
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Mildly basic conditions (KCO, DMF, 60°C)
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Catalytic iodide for enhanced reactivity
Products:
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Alkylated derivatives with modified pyrimidinylamino groups, potentially altering biological activity.
Electrophilic Aromatic Substitution on the Benzodioxin Ring
The benzodioxin moiety undergoes electrophilic substitution, particularly at the electron-rich positions (C-5 and C-7):
Nitration Reaction:
Conditions:
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Nitrating mixture (HNO/HSO, 0–5°C)
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Reaction time: 2–4 hours
Outcome:
Cyclization Reactions Involving the Thiazole Core
The thiazole ring and carboxamide group can participate in cyclization to form fused heterocycles.
Example: Formation of Thiadiazoles
Conditions:
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Reflux in ethanol with carbon disulfide and potassium hydroxide
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Acidic workup (HCl to pH 3–4)
Key Data:
Oxidation of the Thiazole Ring
The sulfur atom in the thiazole ring can be oxidized to sulfoxide or sulfone derivatives using hydrogen peroxide or mCPBA:
Conditions:
-
Acetic acid, 25°C, 6 hours.
Reduction of the Pyrimidine Ring
Catalytic hydrogenation (H, Pd/C) reduces the pyrimidine ring to a dihydropyrimidine, altering electronic properties.
Condensation Reactions
The amino group on the pyrimidine ring can form Schiff bases with aldehydes:
Conditions:
-
Anhydrous ethanol, reflux, 4–6 hours
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Acid catalysis (pTSA)
Applications:
Mechanistic and Synthetic Implications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Similarities and Divergences
Table 1: Key Structural Features of Comparable Heterocyclic Compounds
Key Observations :
- The benzodioxin ring in the target compound is structurally analogous to the 1,4-dioxane system in silybin and flavone derivatives, which are linked to hepatoprotective effects .
- Unlike silybin’s flavonoid backbone, the target compound’s thiazole-pyrimidine scaffold may favor different target interactions (e.g., kinase or enzyme inhibition).
- The dimethylpyrimidinyl group introduces steric bulk and hydrophobicity, contrasting with silybin’s polar hydroxymethyl substituent .
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis involves multi-step reactions, typically starting with the benzodioxin-6-amine precursor. Key steps include:
- Amide coupling : React the benzodioxin-6-amine with a thiazole-4-carboxamide intermediate using coupling agents like EDCI or HATU in DMF.
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product.
- Validation : Confirm intermediate structures via -NMR and IR spectroscopy at each step to ensure regioselectivity and avoid side reactions .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- - and -NMR : Record in DMSO- at 400–600 MHz to resolve aromatic protons and confirm substitution patterns. Compare shifts with analogous benzodioxin and pyrimidine derivatives .
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650–1700 cm, NH stretches at ~3200–3400 cm) .
- Mass Spectrometry (HRMS) : Use ESI or MALDI-TOF to verify molecular weight () and fragmentation patterns .
Q. How can researchers initially screen its biological activity?
- Enzyme inhibition assays : Test cholinesterase inhibition using Ellman’s method (e.g., acetylthiocholine substrate, DTNB reagent) at concentrations of 1–100 µM .
- Cytotoxicity screening : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, ensuring controls for solvent interference .
Advanced Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Design of Experiments (DoE) : Apply a factorial design to test variables like temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq). Use ANOVA to identify significant factors and optimize parameters .
- Continuous flow chemistry : Explore microreactors for precise control of reaction kinetics, reducing byproduct formation .
Q. How to resolve contradictions in reported biological activity data?
- Orthogonal assays : Compare enzyme inhibition results with cell-based assays (e.g., ATP quantification) to differentiate target-specific effects from cytotoxicity .
- Dose-response analysis : Replicate studies across multiple laboratories using standardized protocols (e.g., fixed incubation times, pH 7.4 buffers) to minimize variability .
Q. What computational methods elucidate its mechanism of action?
- Molecular docking : Simulate binding to cholinesterase (PDB: 4EY7) using AutoDock Vina. Focus on π-π stacking between the pyrimidine ring and Trp86 residue .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .
Q. How to analyze structure-activity relationships (SAR) for derivatives?
- Analog synthesis : Modify substituents on the pyrimidine (e.g., -CH to -CF) or benzodioxin rings.
- QSAR modeling : Use Gaussian or COSMO-RS to correlate electronic parameters (HOMO/LUMO, log) with IC values. Validate with leave-one-out cross-validation .
Q. What strategies assess compound stability under varying conditions?
- Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; quantify remaining intact compound using LC-MS .
Methodological Notes
- Synthesis : Prioritize regioselective coupling to avoid isomers; intermediates should be rigorously characterized .
- Data Analysis : Use GraphPad Prism for nonlinear regression of dose-response curves and significance testing (p < 0.05) .
- Safety : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., LiAlH) and carcinogenic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
